
4-(1-Aminobutan-2-yl)azepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminobutan-2-yl)azepan-4-ol is an organic compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a hydroxyl group attached to the fourth carbon of the azepane ring. The compound also features an aminobutyl side chain attached to the nitrogen atom of the azepane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminobutan-2-yl)azepan-4-ol typically involves the reaction of azepane derivatives with aminobutyl reagents under controlled conditions. One common method includes the reductive amination of azepan-4-one with 1-aminobutan-2-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminobutan-2-yl)azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of azepan-4-one derivatives.
Reduction: Formation of 4-(1-aminobutan-2-yl)azepane.
Substitution: Formation of various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
4-(1-Aminobutan-2-yl)azepan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminobutan-2-yl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The aminobutyl side chain and hydroxyl group play crucial roles in its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminobutan-2-yl)piperidin-4-ol: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
4-(1-Aminobutan-2-yl)morpholin-4-ol: Contains a morpholine ring with an oxygen atom in the ring structure.
4-(1-Aminobutan-2-yl)pyrrolidin-4-ol: Features a five-membered pyrrolidine ring.
Uniqueness
4-(1-Aminobutan-2-yl)azepan-4-ol is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts.
Propiedades
Fórmula molecular |
C10H22N2O |
|---|---|
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-(1-aminobutan-2-yl)azepan-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-9(8-11)10(13)4-3-6-12-7-5-10/h9,12-13H,2-8,11H2,1H3 |
Clave InChI |
RVWIQHOSEBTZJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1(CCCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
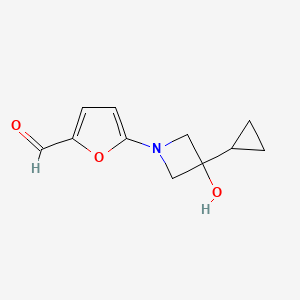
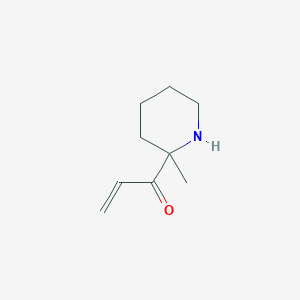
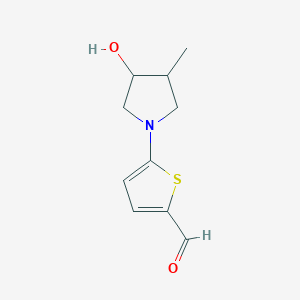
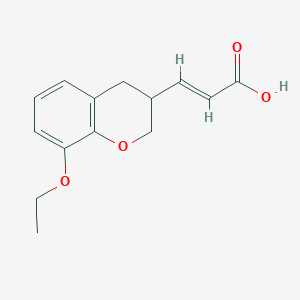




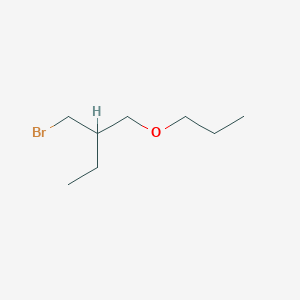
![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)


